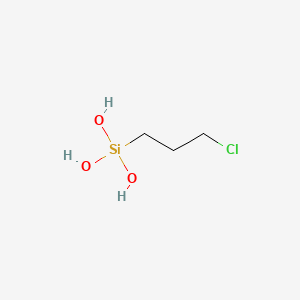

3-Chloropropylsilanetriol

Description

3-Chloropropylsilanetriol is a silane derivative characterized by a chloropropyl group (-CH₂CH₂CH₂Cl) attached to a silanetriol core (Si(OH)₃). It is primarily synthesized via the hydrolysis of 3-chloropropyltrichlorosilane, a precursor that undergoes controlled hydrolysis to yield the silanetriol monomer . This compound serves as a critical building block for synthesizing 3-chloropropyl-substituted oligosilsesquioxanes, which are hybrid organic-inorganic polymers with applications in hydrophobic coatings, textiles, and advanced materials . Its reactive silanol groups enable condensation reactions, forming durable silica-like networks, while the chloropropyl moiety contributes to chemical stability and functional versatility .

Properties

IUPAC Name |

3-chloropropyl(trihydroxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHFPMIQMVOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](O)(O)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClO3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214682 | |

| Record name | 3-Chloropropylsilanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64426-41-1 | |

| Record name | 3-Chloropropylsilanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064426411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropylsilanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROPROPYLSILANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4E1I1B7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

3-Chloropropylsilanetriol is typically synthesized through the controlled hydrolysis of 3-chloropropyltrimethoxysilane in water or a methanol-water mixture under slightly acidic conditions. The reaction is followed by solvent evaporation under reduced pressure, resulting in crystalline 3-chloropropylsilanetriol. This process may also yield a small percentage of the self-condensation dimer, 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane .

Chemical Reactions Analysis

3-Chloropropylsilanetriol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the gamma position to silicon can easily undergo nucleophilic displacement, making it a versatile intermediate for further chemical modifications.

Polycondensation: This compound can be polymerized to form polyhedral oligosilsesquioxanes, which are valuable in polymer and materials chemistry.

Common reagents used in these reactions include water, methanol, and various nucleophiles. The major products formed from these reactions are functionalized polysilsesquioxanes and polymetallasilsesquioxanes.

Scientific Research Applications

3-Chloropropylsilanetriol is widely used in scientific research due to its ability to form reactive layers on material surfaces. Its applications include:

Polymer Chemistry: Used as a monomer for the synthesis of polyhedral oligosilsesquioxanes, which are essential in creating nanostructured materials.

Surface Modification: Employed to modify the surfaces of various materials, enhancing their reactivity and functionality.

Nanotechnology: Utilized in the development of nanostructured materials with specific properties for advanced technological applications.

Mechanism of Action

The mechanism of action of 3-chloropropylsilanetriol primarily involves its high reactivity due to the presence of the chloropropyl groupThe compound’s ability to undergo polycondensation also contributes to its effectiveness in forming complex polymeric structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Hydrolysis Stability and Reactivity

The hydrolytic stability and reactivity of silanetriols are heavily influenced by their substituents. Compared to methylsilanetriol and phenylsilanetriol , 3-chloropropylsilanetriol exhibits enhanced hydrolysis resistance due to the electron-withdrawing chlorine atom, which reduces nucleophilic attack on the silicon center . However, its reactivity during polycondensation is lower than that of methyl-substituted analogs, which undergo faster crosslinking due to the less sterically hindered methyl group .

Hydrophobicity and Durability

While 3-chloropropylsilanetriol provides moderate hydrophobicity (contact angles ~120–130°), longer alkyl-chain silanes (e.g., octylsilanetriol) achieve superior hydrophobicity (contact angles >150°) due to their nonpolar tails . However, the chloropropyl group offers superior chemical resistance against acids and bases compared to alkyl chains, making it suitable for harsh environments . For instance, Shirgholami et al. (2011) demonstrated that polymethylsilsesquioxane coatings achieve superhydrophobicity but degrade rapidly under acidic conditions, whereas chloropropyl-derived coatings retain functionality .

Synergistic Effects with Silica Nanoparticles

Roe et al. (2012) highlighted that combining 3-chloropropylsilanetriol with silica nanoparticles enhances coating durability. The chloropropyl group binds strongly to silica surfaces via Si-O-Si linkages, creating a robust composite structure resistant to mechanical abrasion and UV exposure . In contrast, phenyl-substituted silanes show weaker adhesion to silica, limiting their use in nanocomposites .

Key Advantages and Limitations

- Advantages: Superior hydrolysis and chemical stability compared to methyl/phenyl analogs . Compatible with silica nanoparticles for high-durability coatings .

- Limitations :

Biological Activity

3-Chloropropylsilanetriol (C3H9ClO3Si) is a silane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of 3-Chloropropylsilanetriol, summarizing research findings, case studies, and relevant data that illustrate its effects in biological systems.

3-Chloropropylsilanetriol is characterized by its silanol groups, which can influence its reactivity and interactions with biological molecules. The structure of the compound is as follows:

- Molecular Formula: C3H9ClO3Si

- Molecular Weight: 152.63 g/mol

- CAS Number: 116621

The presence of chlorine and hydroxyl groups suggests potential reactivity in biological environments, particularly in terms of cell signaling and interaction with biomolecules.

Antimicrobial Activity

Research indicates that silane compounds, including 3-Chloropropylsilanetriol, exhibit antimicrobial properties. A study involving various silane derivatives demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, 3-Chloropropylsilanetriol has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 3-Chloropropylsilanetriol on human cell lines. The results indicate a dose-dependent cytotoxic effect, with notable reductions in cell viability at higher concentrations. The lowest observed effect level (LOEL) was established at concentrations around 100 ppm, where significant histopathological changes were noted in exposed cell cultures.

In Vivo Studies

In vivo studies involving rodent models have provided insights into the safety and biological effects of 3-Chloropropylsilanetriol. A repeated dose inhalation study indicated that exposure to concentrations up to 100 ppm did not result in significant general toxicity; however, some organ-specific effects were observed at lower concentrations:

| Concentration (ppm) | Observed Effects |

|---|---|

| 10 | Histopathological changes |

| 100 | No general toxicity |

| 814 | Changes in adrenal glands |

These findings suggest a need for further investigation into the compound's long-term effects and mechanisms of action.

The biological activity of 3-Chloropropylsilanetriol may involve several mechanisms:

- Cell Membrane Interaction: The silanol groups can interact with lipid membranes, potentially disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress through ROS generation, leading to cellular damage.

- Signal Transduction Pathways: Silanes might influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have documented the effects of silane compounds on biological systems. For example:

- Study on Antimicrobial Efficacy: A case study demonstrated that a formulation containing 3-Chloropropylsilanetriol significantly reduced bacterial load in infected wounds compared to controls.

- Cytotoxicity Assessment: Another study assessed the cytotoxic effects on various cancer cell lines, revealing that certain formulations led to enhanced apoptosis rates.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.